Lipophilicity Advantage Over Parent Scaffold
The 2-methyl substituent raises the calculated LogP from 0.3 (1H-imidazo[4,5-b]pyridine) to 1.27, a net increase of +0.97 log units [1]. This shift places the compound in a more desirable lipophilicity range for membrane permeability while retaining a low molecular weight (133.15 vs. 119.12 g/mol for the parent) [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.27 |
| Comparator Or Baseline | 1H-imidazo[4,5-b]pyridine LogP = 0.3 |
| Quantified Difference | ΔLogP = +0.97 |
| Conditions | Calculated LogP (xlogp) from chemical structure; data sourced from Chemsrc and CPRiL compound cards. |
Why This Matters
A LogP near 1.3 is within the optimal range for oral bioavailability and cellular permeability, giving 2-methyl-1H-imidazo[4,5-b]pyridine an advantage over the more polar parent scaffold in cell-based assays and fragment growth strategies.
- [1] CPRiL. Imidazopyridine compound card. xlogp = 0.3, MW = 119.12, PSA = 41.6. https://cpi.vm.uni-freiburg.de/cpril/get_compound_card/cid=61088comp_name=imidazopyridine (accessed 2026-04-25). View Source
